molecular formula C7H9N3O2 B1414543 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1498993-51-3

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1414543
M. Wt: 167.17 g/mol
InChI Key: JORLMYBWNUDYAT-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2 . It is a part of the pyrazolopyrimidines class of compounds, which are known to be biologically active and serve as the basis for new drugs with selective action .


Synthesis Analysis

The synthesis of similar compounds, such as 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidines, has been achieved through the 1,3-dipolar cycloaddition of substituted 3-diazopyrrolidones to dimethyl acetylenedicarboxylate (DMAD). This reaction was carried out in benzene at 70°C, leading to the formation of 4-substituted dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid in up to 80% yields .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid consists of a pyrazolopyrimidine core, which is a bicyclic structure containing a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The most effective method for the preparation of pyrazole derivatives is the 1,3-dipolar cycloaddition of diazoalkanes to acetylenes. Reactions of linear diazo compounds lead to the formation of 1H-pyrazoles .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 444.4±33.0 °C at 760 mmHg, and a flash point of 222.6±25.4 °C. It has 5 H bond acceptors, 2 H bond donors, and 1 freely rotating bond. Its polar surface area is 67 Å2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Variants : Klara Lombar et al. (2014) developed two synthesis pathways for 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides, starting with primary alkylamine and methyl acrylate, leading to carboxamides in very good yields (Lombar et al., 2014).
  • Condensation Reactions : Filimonov et al. (2013) described the condensation of substituted 5-amino-4-arylpyrazoles with itaconic acid to form substituted tetrahydropyrazolo[1,5-a]pyrimidines (Filimonov et al., 2013).
  • Electrochemical Oxidation Studies : G. Dryhurst (1976) investigated the electrochemical oxidation of oxipurinol (a derivative of 4,5,6,7-tetrahydropyrazolo[3,4-d]pyrimidine-4,6-dione) at the pyrolytic graphite electrode, revealing insights into its electrochemical behavior and potential oxidation products (Dryhurst, 1976).

Diverse Compound Synthesis

  • Heterocyclization Reactions : Yana I Sakhno et al. (2010) reported the synthesis of 4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids and related compounds through heterocyclization reactions involving pyruvic acids and aromatic aldehydes (Sakhno et al., 2010).
  • Combinatorial Library Synthesis : I. Dalinger et al. (2005) accomplished the parallel solution-phase synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides, demonstrating the potential for large-scale diverse compound creation (Dalinger et al., 2005).

Applications in Drug Synthesis and Molecular Studies

  • Angiotensin II Receptor Antagonists : T. Shiota et al. (1999) synthesized 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives as potent angiotensin II antagonists, demonstrating a potential application in hypertension treatment (Shiota et al., 1999).

Future Directions

The reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is a clear example of increasing complexity and dimensionality of the structure, which aligns with the “escape from flatland” trends in drug design of recent decades . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-4-6-8-2-1-3-10(6)9-5/h4,8H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORLMYBWNUDYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=NN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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